N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science.
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C-S bond formation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamide: Known for its similar biological activities.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide: Another compound with comparable properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18N2O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H18N2O3S/c1-2-27-14-11-12-17-20(13-14)29-23(24-17)25-22(26)21-15-7-3-5-9-18(15)28-19-10-6-4-8-16(19)21/h3-13,21H,2H2,1H3,(H,24,25,26) |
InChI Key |
XBFNIGPUDUXVLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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